molecular formula C13H13BrN4O B12618739 6-(2-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine CAS No. 959977-78-7

6-(2-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B12618739
CAS No.: 959977-78-7
M. Wt: 321.17 g/mol
InChI Key: ZWEOTVCGVQAIOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a unique combination of oxazole and triazolopyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved by cyclization of a suitable precursor containing a bromine atom and an amino group.

    Formation of the triazolopyridine ring: This involves the reaction of the oxazole intermediate with a triazole precursor under specific conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-(2-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:

    Medicinal chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological studies: The compound is used to study enzyme inhibition and receptor binding due to its unique structure.

    Material science: It is explored for its potential use in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-(2-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1,2,4-triazolo[4,3-a]pyridine: Shares the triazolopyridine core but lacks the oxazole moiety.

    2-Bromo-1,3-oxazole: Contains the oxazole ring but lacks the triazolopyridine structure.

Uniqueness

6-(2-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine is unique due to the combination of oxazole and triazolopyridine rings, which imparts distinct chemical and biological properties

Properties

CAS No.

959977-78-7

Molecular Formula

C13H13BrN4O

Molecular Weight

321.17 g/mol

IUPAC Name

2-bromo-5-(3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-1,3-oxazole

InChI

InChI=1S/C13H13BrN4O/c1-13(2,3)11-17-16-10-5-4-8(7-18(10)11)9-6-15-12(14)19-9/h4-7H,1-3H3

InChI Key

ZWEOTVCGVQAIOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C2N1C=C(C=C2)C3=CN=C(O3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.